molecular formula C19H30N2O5 B4077899 1-[2-[4-(2-Methylbutan-2-yl)phenoxy]ethyl]piperazine;oxalic acid

1-[2-[4-(2-Methylbutan-2-yl)phenoxy]ethyl]piperazine;oxalic acid

Cat. No.: B4077899
M. Wt: 366.5 g/mol
InChI Key: KBFPRHPLYBXRHA-UHFFFAOYSA-N
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Description

1-[2-[4-(2-Methylbutan-2-yl)phenoxy]ethyl]piperazine;oxalic acid is a complex organic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound consists of a piperazine ring substituted with a phenoxyethyl group, which is further modified with a 2-methylbutan-2-yl group. The presence of oxalic acid as a counterion adds to its chemical stability and solubility.

Preparation Methods

The synthesis of 1-[2-[4-(2-Methylbutan-2-yl)phenoxy]ethyl]piperazine typically involves multiple steps, starting with the preparation of the phenoxyethyl intermediate. This intermediate is then reacted with piperazine under controlled conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon to facilitate the coupling reactions. Industrial production methods may involve large-scale batch reactors with precise temperature and pressure controls to ensure high yield and purity.

Chemical Reactions Analysis

1-[2-[4-(2-Methylbutan-2-yl)phenoxy]ethyl]piperazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amines or alcohols.

    Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions with reagents such as bromine or nitric acid, leading to the formation of brominated or nitrated derivatives.

Common reagents and conditions used in these reactions include organic solvents like toluene or acetonitrile, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[2-[4-(2-Methylbutan-2-yl)phenoxy]ethyl]piperazine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: This compound is studied for its potential biological activity, including its interactions with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating conditions such as inflammation, cancer, and neurological disorders.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[2-[4-(2-Methylbutan-2-yl)phenoxy]ethyl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxyethyl group can bind to active sites on enzymes, inhibiting their activity or altering their function. Additionally, the piperazine ring can interact with receptor sites, modulating signal transduction pathways and cellular responses. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

1-[2-[4-(2-Methylbutan-2-yl)phenoxy]ethyl]piperazine can be compared with other similar compounds, such as:

    1-[2-[4-(2-Methylbutan-2-yl)phenoxy]ethyl]piperidine: This compound has a piperidine ring instead of a piperazine ring, which may result in different biological activity and chemical reactivity.

    1-[2-[4-(2-Methylbutan-2-yl)phenoxy]ethyl]morpholine: The presence of a morpholine ring can alter the compound’s solubility and interaction with biological targets.

    1-[2-[4-(2-Methylbutan-2-yl)phenoxy]ethyl]pyrrolidine: The pyrrolidine ring provides a different steric environment, potentially affecting the compound’s reactivity and binding properties.

The uniqueness of 1-[2-[4-(2-Methylbutan-2-yl)phenoxy]ethyl]piperazine lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[2-[4-(2-methylbutan-2-yl)phenoxy]ethyl]piperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N2O.C2H2O4/c1-4-17(2,3)15-5-7-16(8-6-15)20-14-13-19-11-9-18-10-12-19;3-1(4)2(5)6/h5-8,18H,4,9-14H2,1-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBFPRHPLYBXRHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C1=CC=C(C=C1)OCCN2CCNCC2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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